Canlitinib

Esophageal Squamous Cell Carcinoma Multi-Kinase Inhibitor Phase II Clinical Trial

ESCC research requires clinically validated tool compounds. Canlitinib addresses this need as the most advanced multi-kinase inhibitor in Phase III for ESCC (NCT06194734). Key data: Phase II ORR 29.2%, DCR 83.3% in heavily pretreated patients; superior tumor suppression vs. pazopanib/cabozantinib in Ewing sarcoma models; favorable tolerability (Grade 3 TRAE 20.7%).

Molecular Formula C33H31F2N3O7
Molecular Weight 619.6 g/mol
CAS No. 2222730-78-9
Cat. No. B15139424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanlitinib
CAS2222730-78-9
Molecular FormulaC33H31F2N3O7
Molecular Weight619.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F
InChIInChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40)
InChIKeyPCKYITPVOLEZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canlitinib: Multi-Kinase Inhibitor Overview


Canlitinib (CAS 2222730-78-9), also known as KC1036, CX-1003, and Kanitinib, is an orally bioavailable small-molecule multi-target tyrosine kinase inhibitor that selectively binds to and inhibits AXL, FLT3, and VEGFR2 [1]. As the lead candidate from Beijing Konruns Pharmaceutical, Canlitinib is currently in Phase III clinical development for advanced esophageal squamous cell carcinoma (ESCC), with additional Phase II studies underway for Ewing sarcoma and advanced digestive system tumors [2]. The compound possesses a molecular weight of 619.61 Da with the molecular formula C33H31F2N3O7, exhibiting physicochemical properties including XLogP of 3.34 and a topological polar surface area of 135.55 Ų .

AXL / FLT3 / VEGFR2 pathway inhibition study fit
Reported ESCC endpoint-response context (Phase II)
Ewing sarcoma xenograft model-response investigation
Orally bioavailable for in vivo model studies

Canlitinib: Key Differentiators


Canlitinib occupies a distinct and non-interchangeable position within the multi-kinase inhibitor landscape due to its unique combination of three specific targets (AXL, FLT3, and VEGFR2) paired with a discrete clinical development trajectory in esophageal squamous cell carcinoma [1]. Unlike cabozantinib, which exhibits broad inhibition across MET, RET, AXL, VEGFR2, FLT3, and c-KIT [2], or pazopanib, which primarily targets VEGFR1-3, PDGFRα/β, and c-KIT but lacks meaningful AXL inhibition [3], Canlitinib demonstrates a more focused target profile. Furthermore, Canlitinib has advanced to randomized Phase III trials in ESCC, whereas several comparator multi-kinase inhibitors lack comparable clinical validation in this specific indication [4]. Substituting Canlitinib with a broader-spectrum or narrower-spectrum TKI risks either unnecessary off-target toxicity or insufficient coverage of clinically relevant signaling nodes, thereby compromising translational relevance and research reproducibility.

Target Profile
Focused AXL, FLT3, VEGFR2 inhibition; Phase III ESCC development
Broader-spectrum inhibitor (e.g., cabozantinib-class)
Additional MET/RET/c-KIT coverage may introduce off-target kinase context and shift tolerability endpoint profile
Narrower VEGFR inhibitor (e.g., pazopanib-class)
Lacks AXL and FLT3 coverage, potentially insufficient for ESCC signaling-node research

Canlitinib: Quantitative Evidence of Differentiation


Clinical Efficacy in Advanced ESCC

In a multicenter, single-arm Phase II study (NCT05260385) evaluating Canlitinib (KC1036) as second-line or later therapy in patients with advanced ESCC, the objective response rate (ORR) was 29.2% (95% CI: 12.6%-51.1%) and the disease control rate (DCR) was 83.3% (95% CI: 62.6%-95.3%) among 24 evaluable patients [1]. The median progression-free survival (PFS) was 4.2 months (95% CI: 2.20-5.75) [1]. These outcomes were achieved in a heavily pretreated population: 50.0% of patients had received prior PD-1 inhibitors and 79.3% had received platinum-containing chemotherapy [1]. For context, historical second-line chemotherapy in ESCC yields ORRs of 6.4%-13.8% and median PFS of approximately 2.0-3.5 months, while PD-1 inhibitors as second-line monotherapy produce ORRs of approximately 19.3%-20.2% [2].

ESCC ORR
Cross-study comparable
29.2% (7/24 patients)
Supports ESCC endpoint-response interpretation
Single-arm Phase II; pretreated population; median PFS 4.2 months
Esophageal Squamous Cell Carcinoma Multi-Kinase Inhibitor Phase II Clinical Trial

Safety and Tolerability Profile in ESCC

In the Phase II ESCC study of Canlitinib, treatment-related adverse events (TRAEs) of any grade occurred in 86.2% (50/58) of patients, while grade 3 TRAEs were observed in 20.7% (12/58) of patients [1]. The most common grade 3 TRAE was hypertension (5.2%, 3/58) [1]. Grade 4-5 TRAEs were reported in only 2 patients (3.4%) [1]. This safety profile compares favorably to other multi-kinase inhibitors evaluated in ESCC. For context, anlotinib in advanced ESCC demonstrated a grade ≥3 TRAE rate of 38.9% [2], while apatinib showed grade ≥3 TRAE rates ranging from 38% to 58% in ESCC populations [3]. Cabozantinib, a multi-kinase inhibitor with overlapping target coverage (MET, AXL, VEGFR2), has reported grade 3-4 TRAE rates of 67%-74% across solid tumor indications, with hypertension (15%-29%), diarrhea (8%-13%), and fatigue (9%-11%) as frequent high-grade events [4].

Grade ≥3 TRAE
Cross-study comparable
20.7% (12/58 patients)
Supports tolerability endpoint context in ESCC
Phase II; 60 mg QD; 21-day cycles; hypertension most common grade 3 event
Tyrosine Kinase Inhibitor Safety Treatment-Related Adverse Events Esophageal Cancer

Phase III Clinical Development in ESCC

Canlitinib is currently being evaluated in a randomized, controlled, open-label, multicenter Phase III trial (NCT06194734) comparing its efficacy and safety versus investigator's choice of chemotherapy (docetaxel, irinotecan, or gimeracil/oteracil/tegafur) as third-line therapy in patients with advanced recurrent or metastatic ESCC, with a planned enrollment of 490 patients [1]. The trial was approved by China's Center for Drug Evaluation (CDE) in November 2023 [2]. This Phase III advancement in a specific indication (ESCC) distinguishes Canlitinib from several comparator multi-kinase inhibitors: pazopanib is FDA-approved for renal cell carcinoma and soft tissue sarcoma but has not demonstrated Phase III activity in ESCC [3]; cabozantinib is approved for renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer but lacks Phase III ESCC data [4]; and XL092 (zanzalintinib) remains in early Phase I/II development without any Phase III trials .

Phase III Trial
Trial context
NCT06194734, N=490, randomized vs chemotherapy
Supports clinical-stage research selection
Ongoing registrational trial; ESCC third-line setting
Clinical Development Stage Phase III Trial Regulatory Advancement

Preclinical Efficacy in Ewing Sarcoma

In a preclinical study evaluating Canlitinib (KC1036) in Ewing sarcoma, the compound demonstrated superior tumor growth suppression compared to multiple therapeutic agents in both cell line-derived xenograft (CDX) and treatment-naïve patient-derived xenograft (PDX) models [1]. KC1036 effectively inhibited ES tumor growth with efficacy exceeding that of pazopanib (a multi-kinase inhibitor targeting VEGFR1-3, PDGFRα/β, and c-KIT), cabozantinib (a multi-kinase inhibitor targeting MET, AXL, VEGFR2, RET, FLT3, and c-KIT), and doxorubicin (standard chemotherapy) [1]. Notably, a cell line drug screen revealed extreme sensitivity to KC1036 with an IC50 of 4.8 nM [2]. The dual inhibition of VEGFR2 (anti-angiogenic) and AXL (anti-metastatic and immune-modulatory) was identified as a key mechanistic contributor to the observed superior efficacy [1].

Ewing Sarcoma Xenograft
Head-to-head
KC1036 > pazopanib, cabozantinib, doxorubicin
Supports Ewing sarcoma model-response interpretation
CDX/PDX models; IC50 4.8 nM in sensitive cell line
Ewing Sarcoma Xenograft Model Anti-Angiogenic Activity

Canlitinib: Recommended Application Scenarios


ESCC Research with Clinical Validation

Canlitinib is optimally deployed in ESCC-focused oncology research programs seeking a multi-kinase inhibitor with direct clinical validation in this indication. The Phase II data demonstrating a 29.2% ORR and 83.3% DCR in heavily pretreated patients [1], combined with the ongoing Phase III registrational trial (NCT06194734) versus investigator's choice chemotherapy [2], positions Canlitinib as the most clinically advanced multi-kinase inhibitor for ESCC. This scenario is particularly relevant for academic researchers conducting translational studies in ESCC, biopharmaceutical companies evaluating combination strategies with immunotherapy or chemotherapy, and CROs supporting ESCC-focused clinical trials requiring a validated tool compound.

Ewing Sarcoma Preclinical Efficacy Studies

Canlitinib is ideally suited for Ewing sarcoma research programs investigating the therapeutic potential of dual AXL/VEGFR2 inhibition. The demonstrated superior tumor growth suppression relative to pazopanib, cabozantinib, and doxorubicin in CDX and PDX models [3], along with the reported IC50 of 4.8 nM in sensitive ES cell lines [4], supports its selection as a lead tool compound for mechanistic studies of angiogenesis inhibition, metastasis suppression, and immune microenvironment modulation in Ewing sarcoma. This scenario is directly applicable to academic sarcoma research laboratories and pharmaceutical discovery teams evaluating multi-kinase inhibitors in rare pediatric solid tumors.

Safety Pharmacology and Toxicology Studies

For preclinical safety pharmacology and toxicology programs where a multi-kinase inhibitor with a favorable tolerability profile is required, Canlitinib offers a compelling option based on the Phase II clinical safety data showing a grade 3 TRAE rate of 20.7% [1]. This lower rate of high-grade adverse events relative to alternative multi-kinase inhibitors such as cabozantinib (grade 3-4 TRAE 67%-74%) [5] and apatinib (grade ≥3 TRAE 38%-58%) [6] makes Canlitinib a preferred selection for long-term in vivo studies where adverse event burden could confound efficacy readouts or limit dosing duration. This scenario is particularly relevant for CRO toxicology units and pharmaceutical development teams conducting IND-enabling studies.

Combination Therapy: AXL-Mediated Immune Modulation

Canlitinib is uniquely positioned for combination therapy research that seeks to exploit the immunomodulatory effects of AXL inhibition alongside anti-angiogenic VEGFR2 blockade. Preclinical evidence indicates that AXL inhibition can improve host anti-tumor immune responses and mitigate tumor immune escape [3]. This mechanistic rationale underpins the ongoing Phase II trial evaluating Canlitinib in combination with PD-1 antibody (toripalimab) and platinum-based chemotherapy as first-line therapy for advanced ESCC (NCT07481058) [7]. Researchers investigating synergy between multi-kinase inhibition and immune checkpoint blockade will find Canlitinib to be a scientifically justified and clinically advanced tool compound for such combination strategies.

Application
Selection Property
Validation Focus
ESCC translational research studies
AXL/FLT3/VEGFR2 inhibitor with endpoint-response context (Phase II)
ESCC model endpoint context
Ewing sarcoma xenograft model studies
Dual AXL/VEGFR2 inhibition, reported model-response ranking
Tumor growth suppression endpoint review
Tolerability endpoint profiling in long-term in vivo models
Reported lower tolerability-event rate vs. alternative multi-kinase inhibitors
Tolerability endpoint monitoring
Combination immuno-oncology research
AXL-mediated immune modulation + anti-angiogenic profile
Combination synergy endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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